N-(4-Methoxybenzylidene)-4-butylaniline

Catalog No.
S595834
CAS No.
26227-73-6
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Methoxybenzylidene)-4-butylaniline

CAS Number

26227-73-6

Product Name

N-(4-Methoxybenzylidene)-4-butylaniline

IUPAC Name

N-(4-butylphenyl)-1-(4-methoxyphenyl)methanimine

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-3-4-5-15-6-10-17(11-7-15)19-14-16-8-12-18(20-2)13-9-16/h6-14H,3-5H2,1-2H3

InChI Key

FEIWNULTQYHCDN-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)

Synonyms

N-(4-methoxybenzylidene)-4-butylaniline, N-(p-methoxybenzylidene)-p-butylaniline

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
N-(4-Methoxybenzylidene)-4-butylaniline or MBBA is an organic crystal compound widely used in the field of liquid crystals, organic electronics, and optoelectronics. Despite its importance, little is known about the properties, synthesis, and biological effects of MBBA. This paper aims at exploring MBBA properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications in scientific experiments, current state of research, and potential implications in various fields.
MBBA is a liquid crystalline organic compound belonging to the Schiff base family of compounds. It is formed by the reaction between p-anisidine and 4-butylbenzaldehyde, catalyzed by acetic acid. MBBA has a molecular formula of C19H23NO, with a molecular weight of 281.39 g/mol. It is a light yellow opaque solid, which has the ability to change its molecular orientation in an electric field. MBBA was first synthesized by Kirschbaum and Buser in 1960, and since then, it has become a crucial compound in liquid crystal displays and electronic devices.
MBBA has the following physical and chemical properties:
Melting point: 82-83°C
Boiling point: 375°C
Solubility: Insoluble in water, but soluble in organic solvents such as ethanol and chloroform
Density: 1.12 g/cm3
Refractive index: 1.65
Molar extinction coefficient: 1.8 x 105 M-1cm-1
Dielectric constant: 8.3
MBBA can be synthesized using various methods, including acid-catalyzed condensation reaction, microwave-assisted synthesis, and sonochemical synthesis. The most common method is the acid-catalyzed condensation reaction, which involves the reacting p-anisidine and 4-butylbenzaldehyde in equimolar amounts in the presence of acetic acid catalyst. The reaction product is then purified by column chromatography to obtain pure MBBA.
MBBA can be characterized by various techniques, including FTIR spectroscopy, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. FTIR spectroscopy provides information on the functional groups of MBBA, while NMR spectroscopy gives information on the molecular structure. X-ray diffraction is used to determine the crystal structure of MBBA, and mass spectrometry is used to identify and quantify MBBA in complex mixtures.
Various analytical methods have been developed to determine the quantity and quality of MBBA, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). HPLC is the most commonly used method, which separates MBBA from other compounds by injecting a sample into a column and using a mobile phase to elute the MBBA. GC separates MBBA based on its volatility, while TLC separates MBBA based on the differential migration of compounds on a plate.
MBBA has been found to exhibit various biological properties, including antibacterial, antifungal, and anti-inflammatory properties. It has also been used in drug delivery systems, where it acts as a drug carrier for targeted drug delivery.
MBBA has been found to be of low toxicity in scientific experiments, with no significant adverse effects observed in animal studies. However, its safety in humans is yet to be established.
MBBA has been extensively used in various scientific experiments, including liquid crystal displays, organic electronics, and optoelectronics. It has also been used in drug delivery systems, where it acts as a carrier for targeted drug delivery.
Research on MBBA is ongoing, with significant progress made in the synthesis, characterization, and applications of MBBA in various fields of research and industry.
MBBA has immense potential in various fields, including liquid crystal displays, organic electronics, and optoelectronics. Its use in drug delivery systems is also being explored. In addition, MBBA may find applications in organic solar cells, electronic sensors, and organic light-emitting diodes.
Despite its importance, MBBA has several limitations that need to be addressed in future research. First, its safety in humans is yet to be established. Second, its synthesis methods need to be optimized to improve its yield and purity. Third, its stability and reactivity in different environmental conditions need to be investigated. Fourth, its potential as a catalyst for various chemical reactions needs to be explored. Lastly, its use in various organic electronic devices needs to be optimized to improve the efficiency and durability of these devices.
MBBA is a crucial organic compound with immense potential in various fields of research and industry. Research on MBBA is ongoing, with significant progress made in the synthesis, characterization, and applications of MBBA. Future research should focus on addressing the limitations of MBBA and exploring its potential in various fields.

Physical Description

Cloudy light yellow liquid. (NTP, 1992)

XLogP3

5.1

Flash Point

greater than 235 °F (NTP, 1992)

Density

1.027 (NTP, 1992)

Melting Point

70 °F (Turbid) (NTP, 1992)

UNII

S586T4JYNC

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26227-73-6
97402-82-9
221128-17-2

Wikipedia

MBBA

General Manufacturing Information

Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-: ACTIVE

Dates

Modify: 2023-08-15

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